5-Hydroxy-N,N-dimethyl-isophthalamic acid
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Overview
Description
5-Hydroxy-N,N-dimethyl-isophthalamic acid is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.19864 g/mol It is a derivative of isophthalic acid, characterized by the presence of a hydroxy group and a dimethylamino group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N,N-dimethyl-isophthalamic acid typically involves the reaction of dimethyl 5-hydroxyisophthalate with appropriate reagents. One common method is the base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether, which affords 5-substituted derivatives of isophthalic acid . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-N,N-dimethyl-isophthalamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of the compound.
Scientific Research Applications
5-Hydroxy-N,N-dimethyl-isophthalamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Hydroxy-N,N-dimethyl-isophthalamic acid involves its interaction with specific molecular targets and pathways. The hydroxy and dimethylamino groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-hydroxyisophthalate: A precursor in the synthesis of 5-Hydroxy-N,N-dimethyl-isophthalamic acid.
5-Hydroxyisophthalic acid: Lacks the dimethylamino group but shares the hydroxy group.
N,N-Dimethylisophthalamic acid: Lacks the hydroxy group but contains the dimethylamino group.
Uniqueness
This compound is unique due to the presence of both hydroxy and dimethylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
959235-73-5 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-(dimethylcarbamoyl)-5-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-11(2)9(13)6-3-7(10(14)15)5-8(12)4-6/h3-5,12H,1-2H3,(H,14,15) |
InChI Key |
QGSJUCQJQBPPGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)O)C(=O)O |
Origin of Product |
United States |
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